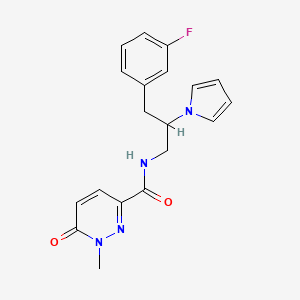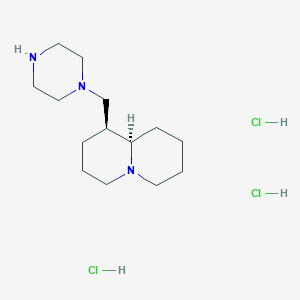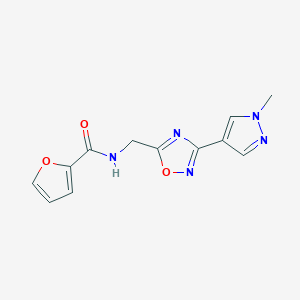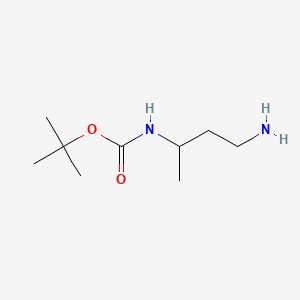![molecular formula C15H12BrFN2O2S B2882341 (5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-43-5](/img/structure/B2882341.png)
(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . Additionally, single-crystal X-ray diffraction (SCXRD) can be used to analyze the solid-state crystal structure .Chemical Reactions Analysis
The chemical reactivity of this compound can be predicted using computational methods such as Density Functional Theory (DFT). This includes predicting global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its molecular electrostatic potential and frontier molecular orbitals can be studied using DFT . The aromatic character and π–π stacking ability can also be evaluated .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed. This process involved the N-acylation of amino-substituted heterocycles, highlighting a strategic pathway for preparing complex molecules without the need for catalysts, potentially applicable for synthesizing derivatives of the compound (Moreno-Fuquen et al., 2019).
Synthesis and Structural Characterization
The synthesis and structural characterization of 2-aroylbenzofuran derivatives, starting from salicylic acid, were performed. These compounds were analyzed using mass spectrometry, NMR spectroscopy, and single-crystal X-ray diffraction, providing a foundation for understanding the structural aspects of similar furan-containing compounds (Công et al., 2020).
Antimicrobial Evaluation
A series of substituted benzofuran methanones was prepared and their in vitro antibacterial and antifungal activities were assessed. Such studies are crucial for evaluating the potential biomedical applications of complex molecules, including the assessment of their effectiveness against various microbial strains (Reddy & Reddy, 2016).
Antioxidant Properties
The synthesis and evaluation of bromobenzofuran derivatives, including their impact on antioxidant activities, were explored. These studies provide insights into the potential health benefits and therapeutic applications of complex molecules with antioxidant properties (Karatas et al., 2006).
Fluorination Effects on Photostability
Research into the fluorination of fluorophores, including benzophenones and xanthones, has shown that such modifications can significantly enhance photostability and improve spectroscopic properties. This line of research is relevant for the development of novel compounds with enhanced performance for scientific and technological applications (Woydziak et al., 2012).
Wirkmechanismus
While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have been used as intermediates in the preparation of drugs like Canagliflozin , which is a sodium-dependent glucose co-transporter 2 inhibitor used in the treatment of type 2 diabetes.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential uses in pharmaceutical applications, given its structural similarity to compounds used in drug synthesis . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its reactivity .
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O2S/c16-13-5-4-12(21-13)14(20)19-7-6-18-15(19)22-9-10-2-1-3-11(17)8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLYYVOWZEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2882263.png)
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2882267.png)



![(4-[(2-Fluorophenyl)methoxy]phenyl)methanol](/img/structure/B2882272.png)





![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)